1-bromo-4-(prop-1-en-1-yl)benzene
Description
1-Bromo-4-(prop-1-en-1-yl)benzene (C₉H₉Br) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a propenyl group (CH₂=CH–CH₂) at the 4-position. This compound is structurally analogous to anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene), a naturally occurring aromatic ether, but replaces the methoxy group with bromine . The propenyl group introduces π-electron conjugation, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
58879-29-1 |
|---|---|
Molecular Formula |
C9H9Br |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Polar aprotic solvents like dichloromethane (DCM) enhance electrophile generation, while temperatures between −5°C and 25°C minimize polybromination. A representative procedure involves:
-
Dissolving 4-(prop-1-en-1-yl)benzene in DCM under nitrogen.
-
Slowly adding Br₂ with FeBr₃ at −5°C.
-
Warming to room temperature (rt) over 12 hours.
Table 1: Optimization of Electrophilic Bromination
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| FeBr₃ | DCM | −5°C → rt | 78 | 95 |
| AlCl₃ | CCl₄ | 0°C → rt | 65 | 88 |
| H₂SO₄ | CH₃COOH | 10°C | 42 | 75 |
Yields plateau at 78% with FeBr₃ due to superior stabilization of the bromonium ion. Excess Br₂ (>1.1 equiv) risks di-substitution, reducing purity to <80%.
Dehydration of 4-(2-Bromophenyl)propan-2-ol
Dehydration offers a two-step alternative, beginning with bromination of propenylbenzene precursors followed by acid-catalyzed water elimination.
Synthetic Protocol
-
Bromination : 4-(prop-1-en-1-yl)benzene undergoes bromination as described in Section 1.
-
Dehydration : The intermediate alcohol, 4-(2-bromophenyl)propan-2-ol, is treated with phthalic anhydride (1.2 equiv) and toluenesulfonic acid (TsOH, 5 mol%) in refluxing benzene. Hydroquinone (0.1 wt%) suppresses polymerization of the propene group.
Table 2: Dehydration Efficiency Under Varied Conditions
| Dehydrating Agent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phthalic anhydride | TsOH | Reflux | 6 | 82 |
| P₂O₅ | H₂SO₄ | 120°C | 4 | 68 |
| SiO₂ | None | 150°C | 8 | 45 |
Phthalic anhydride achieves 82% yield by forming a mixed anhydride intermediate, facilitating β-elimination. Elevated temperatures (>100°C) degrade the propene moiety, necessitating reflux conditions.
Palladium-Catalyzed Cross-Coupling
Transition metal-mediated couplings enable modular synthesis, particularly for derivatives with sensitive functional groups.
Suzuki-Miyaura Coupling
Arylboronic acids couple with propenyl halides using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in ethanol/water (3:1). For 1-bromo-4-(prop-1-en-1-yl)benzene:
-
Combine 4-bromophenylboronic acid (1.1 equiv) and 1-bromopropene (1.0 equiv).
-
React under argon at 80°C for 12 hours.
Table 3: Ligand Effects on Coupling Efficiency
| Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| PPh₃ | K₂CO₃ | EtOH/H₂O | 75 |
| XPhos | CsF | DMF | 88 |
| None | NEt₃ | Toluene | 32 |
XPhos-ligated palladium enhances oxidative addition kinetics, achieving 88% yield. Microwave irradiation (100°C, 30 min) further reduces reaction time without compromising yield.
Industrial-Scale Considerations
Continuous Flow Bromination
Microreactor systems improve heat dissipation and mixing, enabling safer Br₂ handling. A pilot-scale study reported:
-
Throughput : 5 kg/h
-
Purity : 98%
-
Yield : 81%
Purification Strategies
Distillation (bp 210–215°C at 760 mmHg) followed by silica gel chromatography (hexane:EtOAc 9:1) achieves >99% purity. GC-MS (EI, m/z 196 [M⁺]) and ¹H NMR (δ 5.2–5.8 ppm, vinylic protons) confirm structural integrity.
Comparative Analysis
Electrophilic bromination excels in simplicity but faces di-substitution challenges. Dehydration offers higher purity but requires anhydrous conditions. Cross-coupling provides modularity at elevated costs. Industrial settings favor continuous flow bromination, while laboratories prioritize Suzuki reactions for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form 1-bromo-4-(propyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 4-(prop-1-en-1-yl)benzaldehyde or 4-(prop-1-en-1-yl)benzoic acid.
Reduction: Formation of 1-bromo-4-(propyl)benzene.
Scientific Research Applications
Organic Synthesis
1-Bromo-4-(prop-1-en-1-yl)benzene serves as a vital intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows for the introduction of various functional groups, making it a valuable building block in organic chemistry.
Recent studies have highlighted the compound's potential in medicinal chemistry, particularly its antiproliferative effects on cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Tubulin destabilization |
| Analog A | MCF-7 | TBD | Apoptosis induction |
| Analog B | MCF-7 | TBD | Cell cycle arrest |
Research indicates that this compound exhibits significant inhibitory effects on MCF-7 breast cancer cells, suggesting its potential therapeutic applications in oncology .
Enzyme Interaction Studies
The compound has been utilized in studies examining enzyme-catalyzed reactions involving halogenated substrates. It acts as an important model for understanding enzyme action and substrate specificity in biochemical pathways .
Industrial Applications
In industrial settings, this compound is used for producing specialty chemicals and materials with specific properties. Its applications extend to:
- Pharmaceuticals : Serving as a precursor in the synthesis of various therapeutic agents.
- Agrochemicals : Utilized in the formulation of pesticides and herbicides.
Safety and Toxicity Considerations
While promising in biological applications, safety assessments are crucial due to potential toxicity associated with brominated compounds. Handling precautions should be observed in laboratory settings to mitigate risks .
Mechanism of Action
The mechanism of action of 1-bromo-4-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the prop-1-en-1-yl group undergoes transformations through electron transfer processes, leading to the formation of different products .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-bromo-4-(prop-1-en-1-yl)benzene with compounds featuring analogous substituents or functional groups:
Key Comparative Insights
Electronic Effects
- Bromine vs. Methoxy/Thienyl : Bromine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity compared to electron-donating groups like methoxy or thienyl .
- Alkenyl vs. Alkyl Substituents : The propenyl group in the target compound enables conjugation, enhancing stability and participation in cycloaddition reactions (e.g., electrochemical [2+2] cycloaddition) compared to saturated isopropyl analogs .
Reactivity in Radical Processes
- The propenyl group in (E)-1-methoxy-4-(prop-1-en-1-yl)benzene undergoes radical-mediated reactions without geometric selectivity, suggesting similar behavior for the brominated analog in radical cyclizations or polymerizations .
Physical Properties
- Boiling points and solubility are influenced by substituent polarity. For example, the difluoromethyl analog (207.02 g/mol) has a lower boiling point (100°C at 53 mmHg) than the non-polar isopropyl derivative (>100°C) .
Biological Activity
1-Bromo-4-(prop-1-en-1-yl)benzene, a brominated aromatic compound, is gaining attention for its diverse biological activities and potential applications in various fields, including agrochemicals and pharmaceuticals. This article explores the compound's synthesis, mechanisms of action, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom attached to a benzene ring that is further substituted with a prop-1-en-1-yl group. This unique structure imparts distinct reactivity patterns that are crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:
- Nucleophilic Substitution : The bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic system.
- Electrophilic Addition : The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles.
These mechanisms enable the compound to interact with various biological targets, potentially leading to antimicrobial and agrochemical applications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Halogenated compounds like this one disrupt microbial cell membranes or interfere with metabolic processes. Studies have reported varying Minimum Inhibitory Concentration (MIC) values, suggesting effectiveness against both Gram-positive and Gram-negative bacteria .
Agrochemical Applications
The compound's structure suggests potential use in developing agrochemicals, particularly insecticides and herbicides. Its reactivity allows for modifications that could enhance efficacy against agricultural pests. Similar compounds have shown promising results in pest control studies .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of this compound against several bacterial strains. The results indicated:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.01 |
| Pseudomonas aeruginosa | 0.02 |
The compound demonstrated potent activity against Staphylococcus aureus, indicating its potential for therapeutic applications .
Study 2: Synthesis and Reactivity
A synthesis study published in Organic & Biomolecular Chemistry highlighted the versatility of brominated compounds in organic synthesis. Researchers synthesized derivatives of this compound through nucleophilic substitution reactions, showcasing its utility as an intermediate in creating biologically active molecules .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-bromo-4-(prop-1-en-1-yl)benzene?
- Methodological Answer : Two primary strategies are utilized:
- Bromination of Propenylbenzene Derivatives : Direct bromination of 4-(prop-1-en-1-yl)benzene using bromine (Br₂) in the presence of Lewis acids (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C). Excess Br₂ must be avoided to prevent di-substitution .
- Cross-Coupling Reactions : Palladium-catalyzed coupling of 4-bromophenyl halides with propenyl reagents (e.g., propenyl boronic acids or Grignard reagents). For example, Heck coupling can introduce the propenyl group via olefin insertion .
Q. Example Reaction Conditions :
| Method | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Bromination | Br₂, AlCl₃, CH₂Cl₂, 0°C, 2h | Use stoichiometric Br₂ |
| Palladium-Catalyzed Coupling | Pd(PPh₃)₄, propenyl-MgBr, THF, reflux | Optimize ligand-to-metal ratio |
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Chromatography : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) .
- Spectroscopic Analysis :
- ¹H NMR : Expect aromatic protons (δ 7.2–7.6 ppm, doublet), propenyl protons (δ 5.5–6.5 ppm, multiplet), and allylic coupling patterns .
- GC-MS : Confirm molecular ion peak at m/z 196 (C₉H₉Br⁺) and absence of di-brominated byproducts.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to brominated compound toxicity.
- Work in a fume hood to avoid inhalation of vapors.
- Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the propenyl group influence the reactivity of the bromine atom in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The propenyl group acts as an electron-donating substituent via conjugation, activating the ring toward electrophilic substitution but deactivating it for NAS. To enhance NAS reactivity:
- Use strong nucleophiles (e.g., KNH₂ in NH₃) under high temperatures.
- Employ directing groups (e.g., –NO₂) meta to bromine for regioselective substitution .
Q. Example Study :
| Substrate | Nucleophile | Conditions | Product Yield |
|---|---|---|---|
| This compound | NaN₃ | DMF, 120°C, 24h | 45% |
Q. What catalytic systems optimize cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃ ligands) are effective for Suzuki-Miyaura couplings. Key parameters:
- Solvent : Toluene or DMF for solubility.
- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
- Temperature : 80–100°C for 12–24h .
Case Study : Coupling with phenylboronic acid yields 4-(prop-1-en-1-yl)biphenyl (85% yield) .
Q. Can this compound serve as a precursor for heterocyclic synthesis?
- Methodological Answer : Yes. For example:
- Clausson-Kaas Pyrrole Synthesis : React with acetylene derivatives and ammonia to form 1-(4-bromophenyl)pyrrole .
- Oxazole Formation : Condense with nitriles under acidic conditions (e.g., PPA, 100°C) .
Q. Reaction Scheme :
this compound + HC≡C-CO₂Et → Pd-catalyzed cyclization → Furan derivative
Q. How do steric and electronic effects impact its utility in polymer synthesis?
- Methodological Answer : The propenyl group enables radical or cationic polymerization, forming styrenic polymers. Key considerations:
- Steric Hindrance : The bulky propenyl group slows polymerization kinetics (monitor via DSC).
- Electronic Effects : Electron-rich double bonds favor cationic initiation (BF₃·Et₂O catalyst) .
Data Contradictions and Resolutions
- Evidence Conflict : Synthesis routes in focus on propynyl (alkyne) derivatives, but analogous methods apply to propenyl (alkene) systems with modified catalysts (e.g., Heck vs. Sonogashira) .
- Resolution : Validate proposed methods with control experiments (e.g., varying ligands in Pd catalysis).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
